molecular formula C10H13ClO B8351604 2-(3-Chloropropyl)-6-methylphenol

2-(3-Chloropropyl)-6-methylphenol

Cat. No.: B8351604
M. Wt: 184.66 g/mol
InChI Key: WQAWDPSCYURZQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Chloropropyl)-6-methylphenol is a useful research compound. Its molecular formula is C10H13ClO and its molecular weight is 184.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H13ClO

Molecular Weight

184.66 g/mol

IUPAC Name

2-(3-chloropropyl)-6-methylphenol

InChI

InChI=1S/C10H13ClO/c1-8-4-2-5-9(10(8)12)6-3-7-11/h2,4-5,12H,3,6-7H2,1H3

InChI Key

WQAWDPSCYURZQF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CCCCl)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of N,N-dimethylaniline (24.0 mL) in toluene (20.0 mL) was bubbled with hydrochloride gas to prepare the corresponding hydrochloride. To the mixture were added 2-(3-hydroxypropyl)-6-methylphenol (20.0 g) and methanesulfonyl chloride (10.2 mL), and the resulting mixture was stirred at 110° C. for 1.5 hours. After cooling, methanol (2.4 mL) was added to the reaction mixture. The mixture was washed with distilled water, an aqueous sodium bicarbonate solution, distilled water and brine successively and then evaporated to give a solution of 2-(3-chloropropyl)-6-methylphenol (19.9 g) in toluene (21 g). NMR spectrum of this compound was identical with that of Reference Example 12.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
10.2 mL
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2-(3-hydroxypropyl)-6-methylphenol (3.0 g) in tetrahydrofuran (30 mL) were added pyridine (730 μL), thionyl chloride (2 mL) and one drop of N,N-dimethylformamide. After stirring at 60° C. for 2 hours, the reaction mixture was evaporated, and then diethyl ether was added to the residue. The resulting solution was washed with distilled water and brine, dried over anhydrous magnesium sulfate and evaporated in vacuo to give the title compound in quantitative yield.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
730 μL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

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